Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure
92235-34-2 structure
Product Name:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Numéro CAS:92235-34-2
Le MF:C9H16N2O3
Mégawatts:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535
Update Time:2025-06-11

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Propriétés chimiques et physiques

Nom et identifiant

    • (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
    • (S)-BOC-3-AMINO-2-PYRROLIDINONE
    • (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
    • Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
    • FD1232
    • (S)-(-)-3-Boc-aminopyrrolidin-2-one
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
    • Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
    • (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
    • (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
    • tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
    • (S)-Boc-3-amino-2-pyrrolidinone,97%
    • MDL: MFCD03426144
    • Piscine à noyau: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
    • La clé Inchi: DVWCHAUBYVZILO-LURJTMIESA-N
    • Sourire: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 200.11600
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 3
  • Complexité: 245
  • Le xlogp3: 0.4
  • Surface topologique des pôles: 67.4

Propriétés expérimentales

  • Le PSA: 67.43000
  • Le LogP: 1.11930

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informations de sécurité

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Données douanières

  • Code HS:2933790090
  • Données douanières:

    Code douanier chinois:

    2933790090

    Résumé:

    2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-100mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
100mg
538CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-250mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
250mg
1152CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-1g
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
1g
2375.0CNY 2021-08-03
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0127-5g
(S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
92235-34-2 95%
5g
$759 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S847010-100mg
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
92235-34-2 97%
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669.60 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-50mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
50mg
230.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BL515-200mg
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 97%
200mg
676.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26160-100mg
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2
100mg
¥396.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26160-250mg
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2
250mg
¥646.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26160-1g
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2
1g
¥1876.0 2021-09-04

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Référence
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Diethyl ether ;  rt
Référence
Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Référence
Protein synthesis with conformationally constrained cyclic dipeptides
Zhang, Chao; Bai, Xiaoguang; Dedkova, Larisa M.; Hecht, Sidney M., Bioorganic & Medicinal Chemistry, 2020, 28(22),

Méthode de production 4

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
Référence
Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors
, United States, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ;  5 min, reflux
Référence
Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids
Chulin, A. N.; Rodionov, I. L.; Baidakova, L. K.; Rodionova, L. N.; Balashova, T. A.; et al, Journal of Peptide Science, 2005, 11(3), 175-186

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ;  overnight, rt; 2 h, reflux
Référence
Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK.
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 d, rt
Référence
A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives
Tang, Tian; Zhu, Chen; Huang, Pei-Qiang, Heterocycles, 2004, 64, 121-128

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
Référence
Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Référence
Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
Référence
Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, 60 °C; 4 h, 60 °C
Référence
Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors
, United States, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  Hydroxybenzotriazole Solvents: Tetrahydrofuran
Référence
Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa
Ewing, William R.; Becker, Michael R.; Manetta, Vincent E.; Davis, Roderick S.; Pauls, Henry W.; et al, Journal of Medicinal Chemistry, 1999, 42(18), 3557-3571

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Fournisseurs

Amadis Chemical Company Limited
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(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Numéro de commande:A860133
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:22
Prix ($):625.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
A860133
Pureté:99%
Quantité:5g
Prix ($):625.0
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